molecular formula C18H29BrN2O3 B8094179 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium

1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium

Cat. No.: B8094179
M. Wt: 401.3 g/mol
InChI Key: UETXNHYBZRJDPT-UHFFFAOYSA-M
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Description

1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, phenylacetyl, and dimethylhydrazinium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium typically involves multiple steps, starting with the preparation of the cyclohexyl(hydroxy)phenylacetyl intermediate. This intermediate is then reacted with ethyl-1,1-dimethylhydrazinium under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(hydroxy)phenylacetyl derivatives: These compounds share a similar structure but differ in the substituents attached to the phenylacetyl group.

    Dimethylhydrazinium derivatives: These compounds have variations in the hydrazinium group, affecting their chemical and biological properties.

Uniqueness

1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

amino-[2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl]-dimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N2O3.BrH/c1-20(2,19)13-14-23-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,22H,4,7-8,11-14,19H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXNHYBZRJDPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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